Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
Description
Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate (CAS 1212191-60-0) is a complex cyclohexene derivative characterized by a 1,3-dicarboxylate backbone with multiple substituents. Its molecular formula is C₂₉H₂�₄N₂O₅, with a molecular weight of 480.5 g/mol . Key structural features include:
- Two cyano (-C≡N) groups at the 5,5-positions, enhancing electrophilicity.
- A hydroxyl (-OH) group at position 2, acting as a hydrogen bond donor.
- A 4-fluorophenyl group at position 6 (electron-withdrawing) and a 4-methylphenyl group at position 4 (electron-donating/steric), creating a balance of electronic effects .
- Dimethyl ester groups at positions 1 and 3, contributing to lipophilicity (XLogP3 = 4.7) .
Properties
IUPAC Name |
dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)cyclohexene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5/c1-14-4-6-15(7-5-14)20-18(23(30)32-2)22(29)19(24(31)33-3)21(25(20,12-27)13-28)16-8-10-17(26)11-9-16/h4-11,18,20-21,29H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKLYTACAROTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)F)C(=O)OC)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano groups would yield primary amines.
Scientific Research Applications
Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Cyclohexene Derivatives
Dimethyl 5,5-dicyano-6-(1-naphthyl)-4-(4-methylphenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate Key Differences: Replaces the 4-fluorophenyl group with a bulkier 1-naphthyl substituent . Molecular weight remains identical (C₂₉H₂₄N₂O₅), but steric hindrance may reduce reactivity .
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(4-ethoxyphenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate (CAS 1212351-49-9) Key Differences: Substitutes 4-fluorophenyl with 4-cyanophenyl and 4-methylphenyl with 4-ethoxyphenyl . Impact:
- 4-ethoxyphenyl: Electron-donating ethoxy group may counteract the cyano’s electronic effects. Molecular Formula: C₂₇H₂₃N₃O₆ (MW 485.49), slightly higher due to additional nitrile and ethoxy groups .
1,3-Dioxolane Dicarboxylates
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
- Structure : Features a 1,3-dioxolane ring instead of cyclohexene, with chiral centers at C4 and C5 .
- Bioactivity : Exhibited strong antimicrobial activity (MIC = 4.8–19.5 µg/mL against S. aureus and C. albicans) .
- Comparison : The rigid dioxolane ring may limit conformational flexibility compared to the cyclohexene backbone, affecting target binding.
Electronic and Steric Effects
- Cyano vs.
- Methyl vs. Ethoxy : Ethoxy groups donate electrons via resonance, which may stabilize charge interactions in biological targets compared to methyl’s inductive effect .
Physicochemical Properties
- Solubility : All compounds have low predicted aqueous solubility due to high lipophilicity (XLogP3 >4.5), but the 4-ethoxyphenyl group may slightly improve solubility via polarity .
Biological Activity
Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with significant biological activity. Its unique structure, characterized by multiple functional groups, suggests potential applications in pharmaceuticals and agrochemicals. This article explores its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C25H21FN2O5
- Molecular Weight : 448.45 g/mol
- CAS Number : 1212132-35-8
Structural Features
The compound features:
- Two cyano groups that may contribute to its reactivity.
- Hydroxy and dicarboxylate functionalities that can engage in hydrogen bonding and ionic interactions.
- A fluorophenyl group which may enhance lipophilicity and biological activity.
This compound exhibits several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a free radical scavenger, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : Some derivatives of similar compounds have shown efficacy against a range of bacteria and fungi.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Notable findings include:
- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Studies
- Case Study 1 : A study published in Pharmaceutical Research evaluated the anti-cancer properties of this compound. Results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as an anti-cancer agent .
- Case Study 2 : Research conducted on its antimicrobial activity revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential use as an antibiotic .
Summary of Biological Activities
Toxicological Profile
| Parameter | Result |
|---|---|
| Acute Toxicity | Low toxicity at therapeutic doses |
| Chronic Toxicity | No significant adverse effects observed |
| Mutagenicity | Negative results in Ames test |
Q & A
Q. How is X-ray crystallography used to resolve ambiguities in its solid-state structure?
- Methodology : Grow single crystals via slow evaporation in optimized solvent mixtures (e.g., ethyl acetate/hexane). Refine diffraction data using SHELX or Olex2, focusing on torsional angles of the cyclohexene ring and hydrogen-bonding networks. ’s protocol for diethyl ester analogs provides a template for crystallographic analysis .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodology : Use centrifugal partition chromatography (CPC) or preparative HPLC with chiral columns to isolate enantiomers or diastereomers. ’s Membrane and separation technologies (RDF2050104) classifies methods like ultrafiltration or simulated moving bed (SMB) chromatography for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
